

Toxicological Profile and Safety Assessment of Benzofuran-5-ol: A Technical Guide

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Compound of Interest

Compound Name: *Benzofuran-5-ol*

Cat. No.: *B079771*

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Disclaimer: Direct toxicological data for **Benzofuran-5-ol** is limited in publicly available literature. This guide provides a comprehensive overview of the toxicological profile of the parent compound, Benzofuran, as a surrogate to infer the potential hazards of **Benzofuran-5-ol**. This approach is standard in chemical safety assessment for data-poor compounds. The information herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Benzofuran-5-ol, a hydroxylated derivative of the heterocyclic compound Benzofuran, presents a toxicological profile that necessitates careful evaluation. Due to the scarcity of direct toxicity studies on **Benzofuran-5-ol**, this whitepaper leverages data from its parent compound, Benzofuran, to provide a robust safety assessment. Benzofuran has been the subject of extensive toxicological investigation, including studies on its acute toxicity, genotoxicity, and carcinogenicity. This guide summarizes the available quantitative data, details the experimental protocols for key toxicological assays, and visualizes relevant metabolic and signaling pathways to provide a comprehensive understanding of the potential risks associated with **Benzofuran-5-ol**.

Toxicological Data

The toxicological data for Benzofuran, used here as a surrogate for **Benzofuran-5-ol**, is summarized below. These data are critical for understanding the potential hazards and for establishing safe handling and exposure limits.

Acute Toxicity

Acute toxicity studies are essential for determining the immediate health effects of a single or short-term exposure to a substance. The primary metric for acute oral toxicity is the LD50 (Lethal Dose, 50%), which is the dose required to kill half the members of a tested population.

Species	Route of Administration	LD50 Value	Reference
Mouse	Intraperitoneal	500 mg/kg	[1]
Rat	Oral	> 2000 mg/kg (for a derivative)	[2]

Genotoxicity

Genotoxicity assays assess the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer. The Ames test and the in vivo micronucleus test are standard assays for this purpose.

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With and without S9	Negative	[3]
In vivo Micronucleus Test	Mouse Bone Marrow	N/A	No data available	
Chromosomal Aberrations	Chinese Hamster Ovary (CHO) cells	With and without S9	Positive	[3]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) cells	With and without S9	Positive	[3]

Carcinogenicity

Long-term carcinogenicity studies evaluate the potential of a substance to cause cancer. The National Toxicology Program (NTP) has conducted comprehensive studies on Benzofuran.

Species	Route of Administration	Dose Levels (mg/kg/day)	Findings	Reference
F344/N Rats (Male)	Gavage	30, 60	No evidence of carcinogenicity	[4][5][6]
F344/N Rats (Female)	Gavage	60, 120	Equivocal evidence of carcinogenicity (renal tubule adenomas or carcinomas)	[4][5][6]
B6C3F1 Mice (Male)	Gavage	60, 120	Clear evidence of carcinogenicity (hepatocellular neoplasms, forestomach squamous cell papillomas and carcinomas)	[4][5][6]
B6C3F1 Mice (Female)	Gavage	120, 240	Clear evidence of carcinogenicity (hepatocellular neoplasms)	[4][5][6]

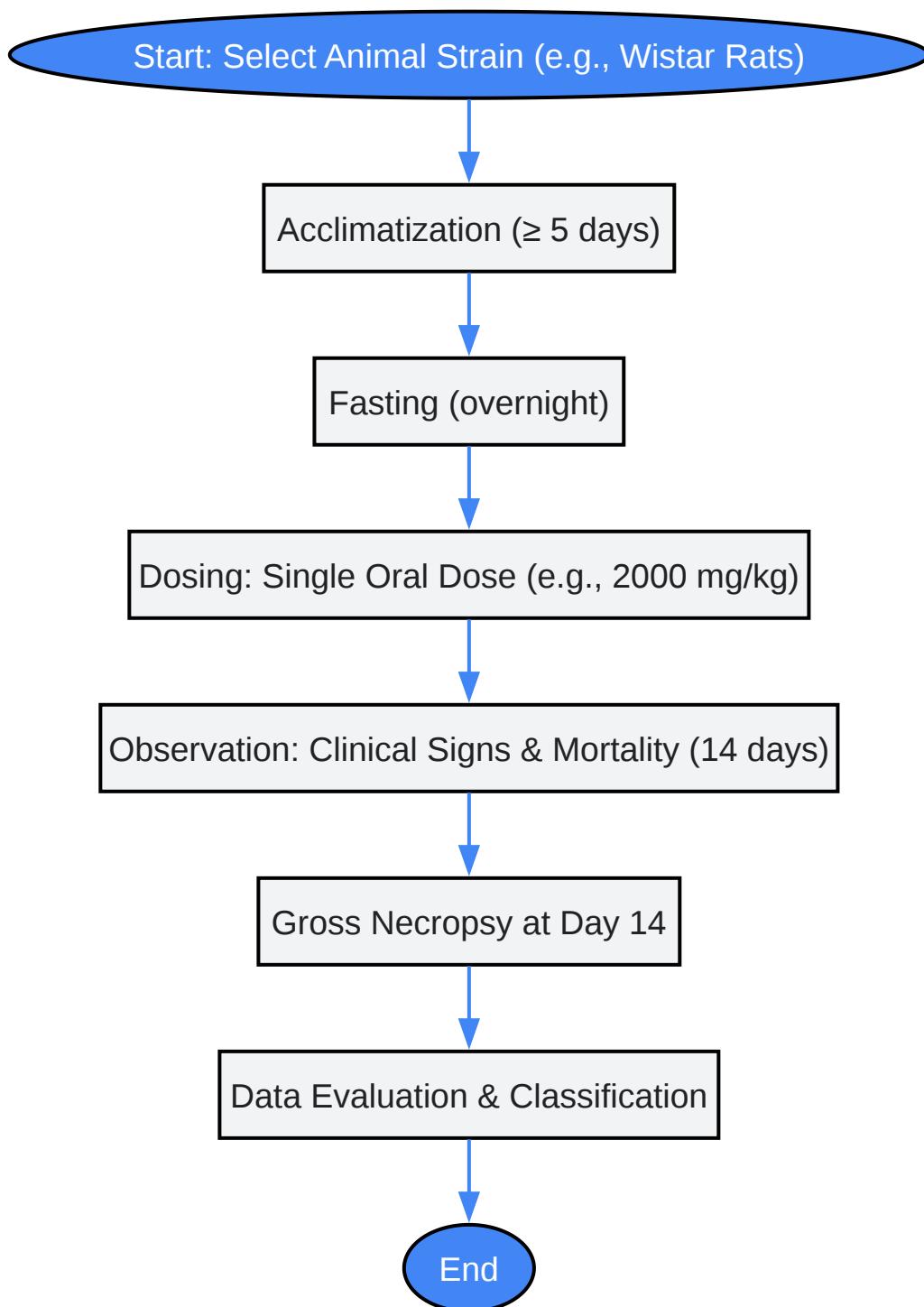
Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the replication and validation of study results. The following sections outline the standard protocols for acute oral toxicity, the Ames test, the in vitro micronucleus assay, and an in vitro cytotoxicity assay.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure used to assess the acute oral toxicity of a substance. It uses a minimal number of animals to classify the substance into one of a series of toxicity classes.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Workflow:



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OECD 423 Acute Oral Toxicity Workflow

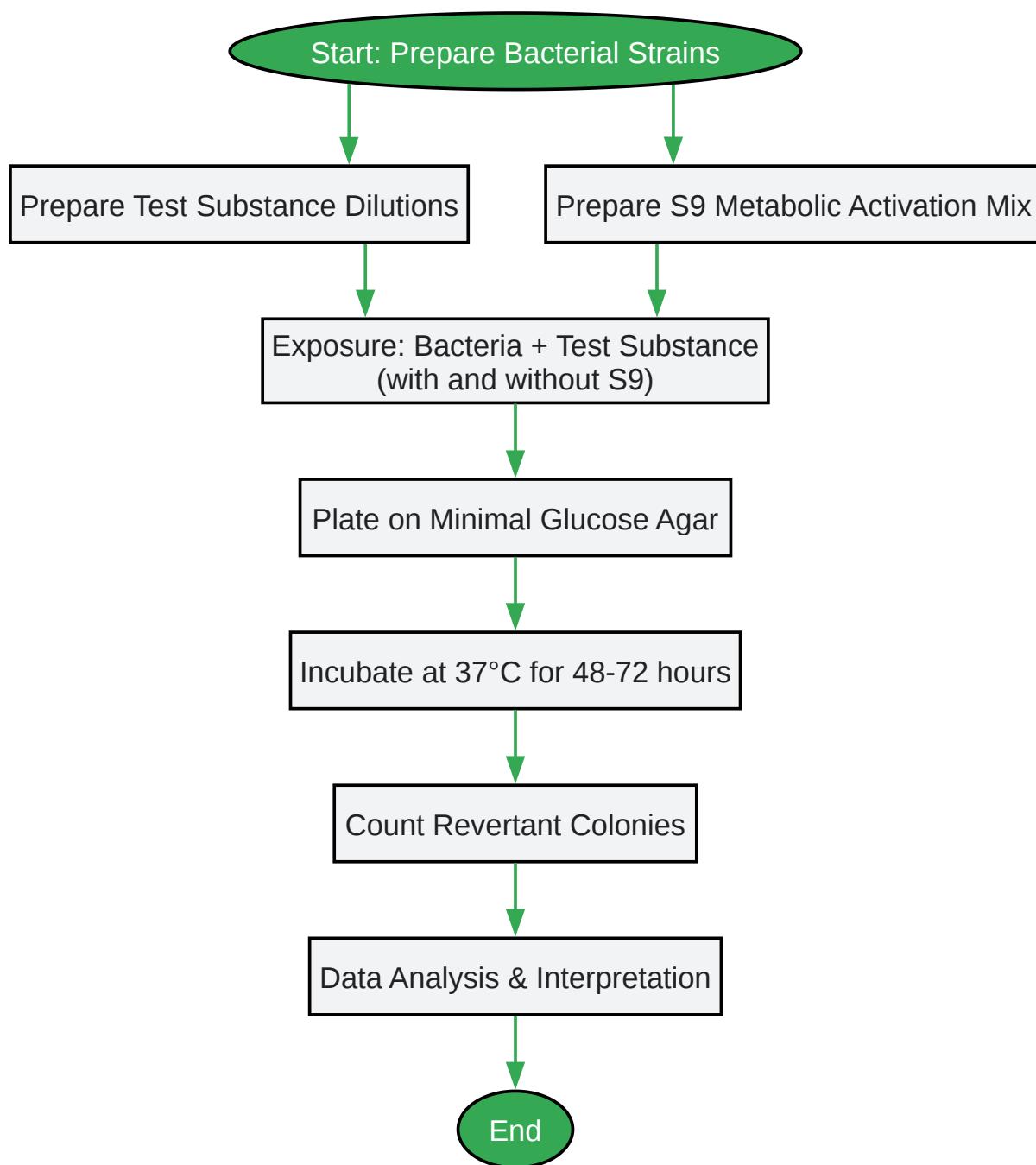
Methodology:

- Animal Selection: Healthy, young adult rodents (typically female rats) are used.[7]
- Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.[7]
- Dose Preparation: The test substance is typically administered in a constant volume, often as a solution or suspension in a suitable vehicle (e.g., water, corn oil).
- Administration of Doses: A single oral dose is administered to a group of animals using a stomach tube or a suitable intubation cannula.
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
- Data Analysis: The number of animals that die within a defined period is used to classify the substance according to the Globally Harmonized System (GHS).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used *in vitro* assay to assess the mutagenic potential of a chemical. It utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for histidine or tryptophan, respectively.[12][13][14][15][16]

Experimental Workflow:



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Ames Test (OECD 471) Workflow

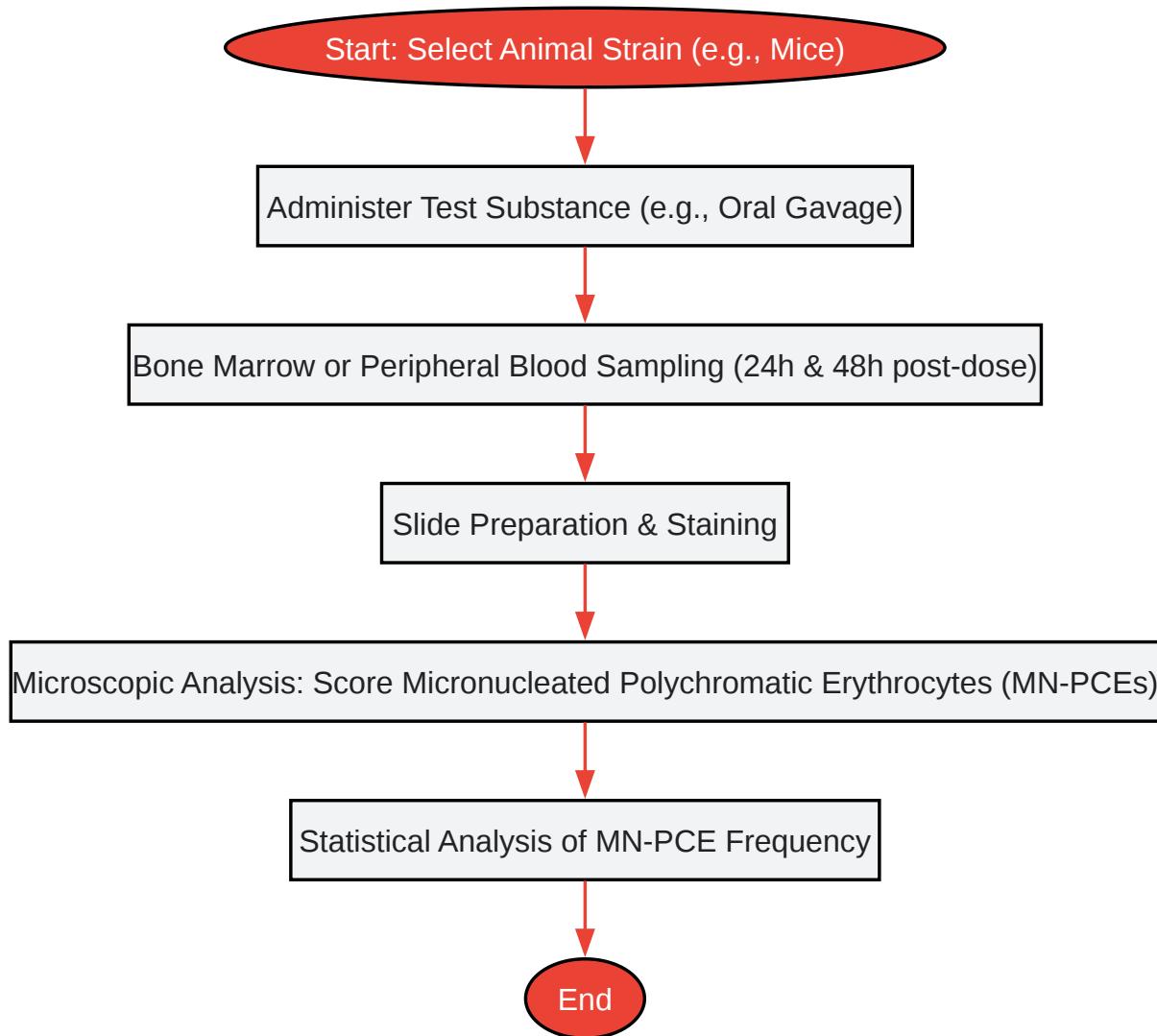
Methodology:

- **Bacterial Strains:** A set of specific bacterial tester strains (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537 and *E. coli* WP2 uvrA) are used.[12]
- **Metabolic Activation:** The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer.[13]
- **Exposure:** The bacteria are exposed to the test substance at various concentrations. This can be done using the plate incorporation method or the pre-incubation method.
- **Incubation:** The treated plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration.
- **Data Analysis:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of mammals.[17][18][19][20][21]

Experimental Workflow:



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In Vivo Micronucleus Test (OECD 474) Workflow

Methodology:

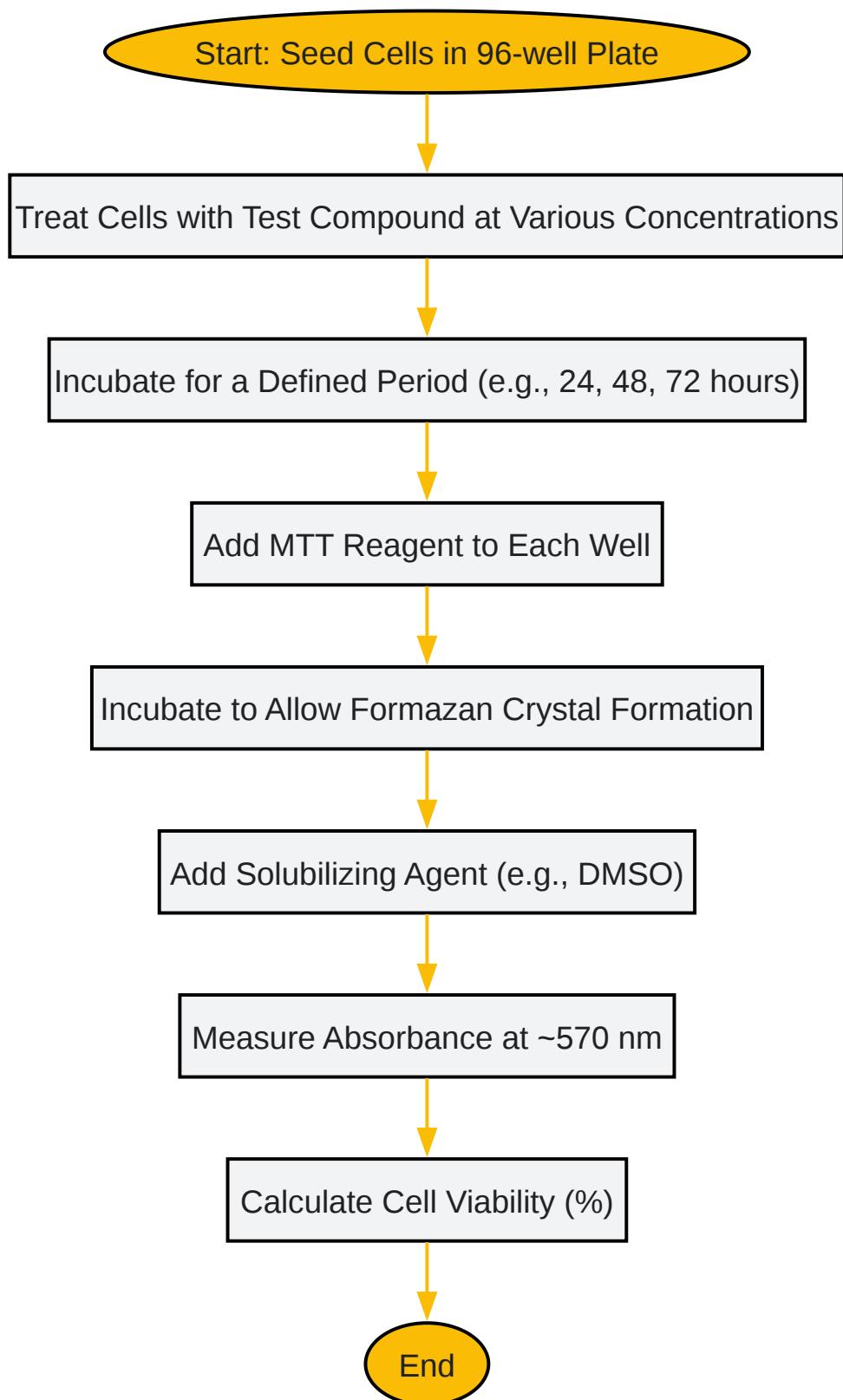
- Animal Dosing: The test substance is administered to animals, typically mice or rats, usually via oral gavage or intraperitoneal injection.[18]

- Sample Collection: At appropriate time intervals after exposure (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.[18]
- Slide Preparation: Smears are made on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
- Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs. A micronucleus is a small, separate nucleus that forms in the cytoplasm of a cell, indicative of chromosomal damage.
- Data Analysis: The frequency of micronucleated cells in the treated groups is compared to that in the control group. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]

Experimental Workflow:



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MTT Cytotoxicity Assay Workflow

Methodology:

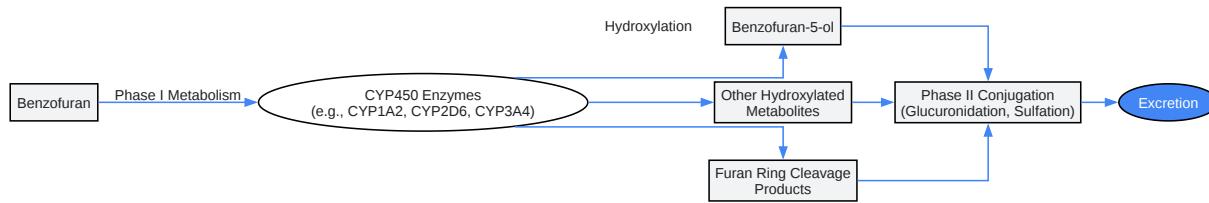
- Cell Seeding: Cells are seeded into a 96-well plate at an appropriate density and allowed to attach overnight.
- Compound Treatment: The cells are then treated with the test compound at a range of concentrations.
- Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
- MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[22]
- Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22] The plate is incubated for a few hours to allow this reaction to occur.
- Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage of the untreated control.

Metabolic and Signaling Pathways

Understanding the metabolic fate of **Benzofuran-5-ol** and its potential interactions with cellular signaling pathways is crucial for a comprehensive safety assessment.

Hypothetical Metabolic Pathway of Benzofuran

Benzofurans are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver.[17] The primary metabolic reactions include hydroxylation and oxidative cleavage of the furan ring. [14][25] The hydroxylation of the benzene ring can lead to the formation of various hydroxylated metabolites, including **Benzofuran-5-ol**.



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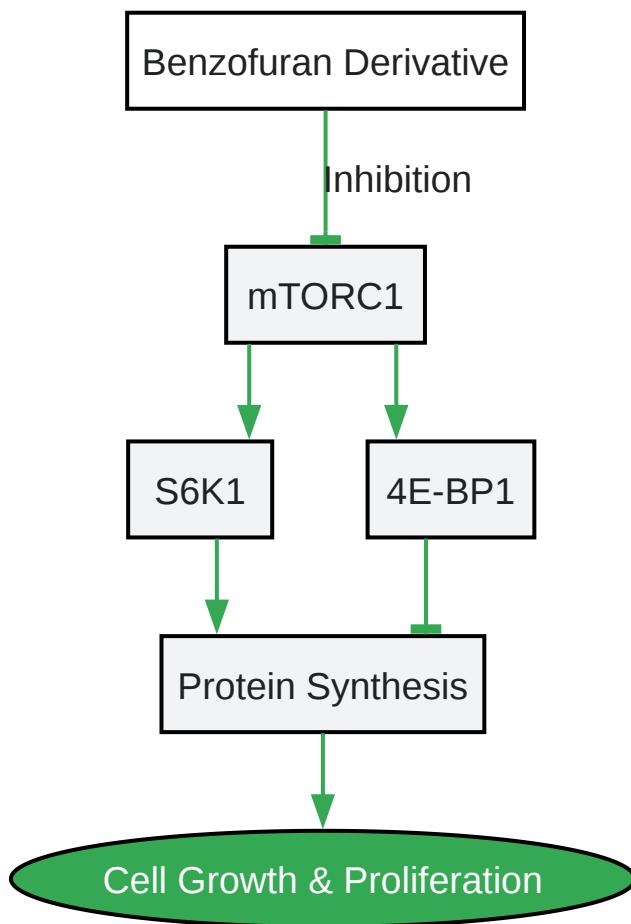
Hypothetical Metabolic Pathway of Benzofuran

This proposed pathway suggests that Benzofuran undergoes Phase I metabolism mediated by CYP450 enzymes, leading to the formation of hydroxylated derivatives like **Benzofuran-5-ol** and other metabolites, as well as products of furan ring cleavage. These intermediates can then undergo Phase II conjugation reactions to facilitate their excretion from the body.

Potential Interaction with Cellular Signaling Pathways

Benzofuran derivatives have been reported to interact with several key cellular signaling pathways, which could be relevant to their toxicological effects.

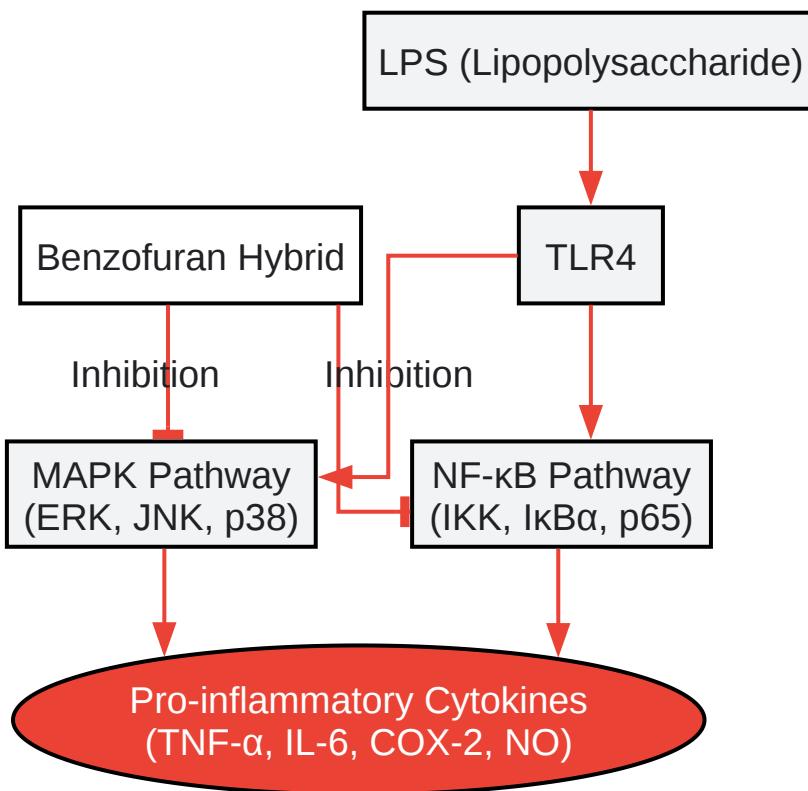
Some benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.^{[12][18]} Inhibition of this pathway can lead to cytotoxic effects in cancer cells.



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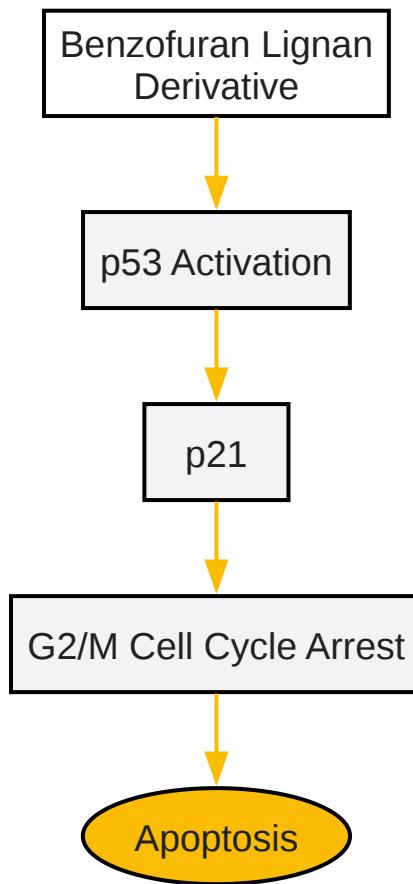
Benzofuran Derivative Interaction with mTOR Pathway

Certain benzofuran hybrids have demonstrated anti-inflammatory activity by inhibiting the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[\[22\]](#) These pathways are crucial in the inflammatory response.

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Benzofuran Hybrid Inhibition of NF-κB and MAPK Pathways

A synthetic derivative of a benzofuran lignan has been shown to induce cell death in tumor cells primarily through a p53-dependent pathway, leading to G2/M cell cycle arrest and apoptosis.[8][13]



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Benzofuran Lignan Derivative and p53-Dependent Apoptosis

Conclusion

The toxicological profile of **Benzofuran-5-ol**, inferred from data on its parent compound Benzofuran, indicates potential for significant toxicity, including carcinogenicity in animal models. The genotoxicity data for Benzofuran are mixed, with positive findings in mammalian cells for chromosomal aberrations and sister chromatid exchange, but negative results in the Ames test. The acute toxicity appears to be moderate.

The metabolic activation of Benzofuran via CYP450 enzymes to form hydroxylated metabolites, including potentially **Benzofuran-5-ol**, is a critical consideration in its toxicological assessment. Furthermore, the interaction of benzofuran derivatives with key cellular signaling pathways such as mTOR, NF-κB, MAPK, and p53 highlights plausible mechanisms for their observed biological and toxicological effects.

Given the clear evidence of carcinogenicity for Benzofuran in mice and the equivocal evidence in female rats, a precautionary approach is warranted for **Benzofuran-5-ol**. Further research, including direct toxicological testing of **Benzofuran-5-ol**, is essential to definitively characterize its safety profile. In the interim, handling and use of this compound should be conducted with appropriate safety measures in place, assuming a similar hazard profile to Benzofuran.

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